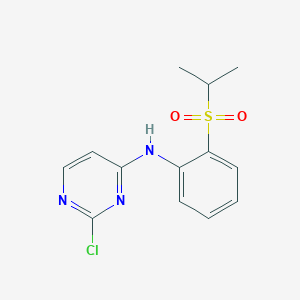

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Overview

Description

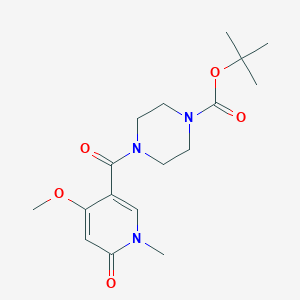

“2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1197956-18-5 . It has a molecular weight of 311.79 . This compound is used as an organic synthesis intermediate and a pharmaceutical intermediate, mainly for the synthesis of the raw drug Ceritinib .

Molecular Structure Analysis

The IUPAC name of this compound is 2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine . The InChI code is 1S/C13H14ClN3O2S/c1-9(2)20(18,19)11-6-4-3-5-10(11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine and its derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds like 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, synthesized from similar structures, have shown significant anti-bacterial and anti-fungal activities against various strains like Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, Aspergillus niger, and others (Mittal, Sarode, & Vidyasagar, 2011).

Chemical Reactivity and Compound Synthesis

This compound and its related derivatives have been involved in reactions with isocyanates and isothiocyanates, leading to the formation of disubstituted ureas or thioureas. For instance, pyrimidin-2- and pyrimidin-4-amines have been treated to yield these derivatives. Such reactions and the resulting compounds have implications in the development of novel synthetic pathways and possibly new therapeutic agents (Hurst et al., 1988).

Pharmaceutical Applications

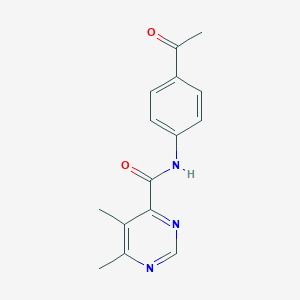

In the pharmaceutical context, derivatives of 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine have been explored for potential medicinal properties. For instance, compounds like 1-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)imidazolidin-2-one (ZX-42), have shown antiproliferative effects in certain cancer cell lines, suggesting a potential role in cancer treatment (Wang et al., 2020).

Material Science and Corrosion Inhibition

In the field of material science, certain pyrimidin-2-yl-amines have been evaluated as corrosion inhibitors for materials like mild steel. These compounds have shown good corrosion inhibition properties, particularly in acidic environments, thus holding promise for applications in material preservation and longevity (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c1-9(2)20(18,19)11-6-4-3-5-10(11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZNNEDUNSZUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2449996.png)

![2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2449997.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)

![N-Ethyl-N-[2-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2450001.png)

![N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2450006.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2450013.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)